Tricresyl phosphate

Description

Properties

IUPAC Name |

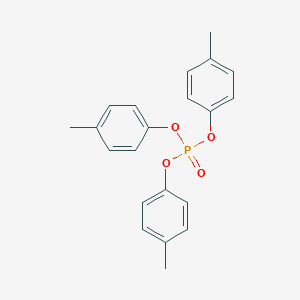

tris(4-methylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSMZFBHAYFUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O4P | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052676 | |

| Record name | Tris(4-methylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tri-p-tolyl phosphate is a crystalline solid. (NTP, 1992), Solid; [HSDB] White to light brown powder; [MSDSonline] | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-p-cresyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

435 °F at 3.5 mmHg (NTP, 1992), BP: 224 °C at 35 mm Hg | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

410 °F (CLOSED CUP) | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), Water solubility: 0.1 mg/L at 25 °C /Isomeric mixture/, In water, 0.074 mg/L at 24 °C /Practical grade/, Soluble in ethanol, ethyl ether, benzene, chloroform. | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.247 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.247 g/cu cm at 25 °C | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Tri-p-cresyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from alcohol; tablets from ethanol | |

CAS No. |

78-32-0 | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-p-cresyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-p-cresyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-p-tolyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, tris(4-methylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(4-methylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-p-tolyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5149JKD098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

171 to 172 °F (NTP, 1992), 77.5 °C, MP: SUPERCOOLS; ACIDITY: 0.02 CALCULATED AS % PHOSPHORIC ACID; VISC: 60 CENTISTOKE @ 25 °C & 4.0 CENTISTOKE @ 100 °C /ISOMERIC MIXT/ | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Tricresyl phosphate can be synthesized through several methods:

Reaction with Phosphorus Oxychloride: One common method involves reacting cresols (a mixture of ortho-, meta-, and para-isomers of methylphenol) with phosphorus oxychloride. The reaction is typically carried out at temperatures between 60-100°C under a nitrogen atmosphere to prevent oxidation.

Reaction with Phosphoric Acid: Another method involves the reaction of cresols with phosphoric acid.

Chemical Reactions Analysis

Tricresyl phosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phosphoric acid derivatives.

Hydrolysis: In the presence of moisture, this compound can hydrolyze to form cresols and phosphoric acid.

Thermal Decomposition: At high temperatures, this compound decomposes to form various products, including phosphate groups, methylphenoxy groups, and cyclohexadienone derivatives.

Scientific Research Applications

Flame Retardant

TCP is widely employed as a flame retardant in various materials, including plastics and textiles. Its effectiveness in reducing flammability makes it a valuable component in safety-critical applications, such as aircraft interiors and electrical components. TCP's ability to form a char layer upon exposure to heat enhances its flame-retardant properties, thereby preventing the spread of fire .

Plasticizer

In manufacturing, TCP serves as a plasticizer for polymers, improving their flexibility and durability. It is commonly used in the production of lacquers, varnishes, and vinyl plastics. The addition of TCP helps to enhance the mechanical properties of these materials, making them suitable for a wide range of applications .

Lubricants

TCP acts as an antiwear additive in lubricants, particularly in aviation and automotive applications. Its presence in engine oils helps to reduce friction and wear on moving parts, thus extending the lifespan of machinery and improving operational efficiency .

Environmental Impact and Health Concerns

TCP has been identified as a potential neurotoxin and has raised concerns regarding its environmental persistence and bioaccumulation potential. Studies have shown that TCP can contaminate air and water sources, particularly in areas surrounding industrial sites or aircraft operations .

Air Quality Monitoring

Research has focused on detecting TCP contamination in aircraft cabin air due to engine oil leaks. A study utilized gas chromatography-mass spectrometry (GC-MS) to analyze air filter samples from aircraft, confirming the presence of TCP along with other contaminants . This highlights the need for effective monitoring systems to ensure air quality in enclosed environments like aircraft cabins.

Detection Methods

The detection of TCP in environmental samples is critical for assessing exposure risks. Traditional methods involve complex techniques such as GC-MS; however, recent advancements have proposed simpler methodologies.

Catalytic Hydrolysis

A study demonstrated the use of metal hydroxides (e.g., Ruthenium (III) and Iron (III)) as catalysts for the hydrolysis of TCP under neutral conditions. This approach not only facilitates the detection of TCP but also offers a potential detoxification strategy by converting TCP into less harmful products like cresols . The development of colorimetric or electrochemical sensors based on these catalysts could provide real-time monitoring solutions for TCP contamination.

Aircraft Cabin Air Quality

A comprehensive study analyzed air filter samples from aircraft to document incidents of air quality degradation linked to TCP contamination. The findings indicated significant levels of TCP associated with engine oil leaks, underscoring the importance of regular monitoring and maintenance practices in aviation safety .

Toxicological Assessments

Toxicological studies have evaluated the effects of TCP exposure on laboratory animals, revealing potential neurotoxic effects and carcinogenic activity under certain conditions . These findings necessitate further research into safe exposure limits and regulatory measures to mitigate risks associated with TCP.

Mechanism of Action

The mechanism of action of tricresyl phosphate involves its interaction with metal surfaces and biological systems:

Comparison with Similar Compounds

Research Findings and Contradictions

- Neurotoxicity: While TCP’s o-isomers are unequivocally linked to paralysis, some studies suggest that even non-ortho isomers in TCP mixtures may contribute to toxicity through synergistic effects .

- Regulatory Discrepancies : The U.S. regulates TCP with >3% o-isomers as hazardous , whereas the EU restricts TCP in printing inks and plastics due to cumulative exposure risks .

Biological Activity

Tricresyl phosphate (TCP) is an organophosphate compound widely used as a plasticizer, flame retardant, and anti-wear additive in various industrial applications. Its biological activity, particularly its neurotoxic effects and metabolic pathways, has been the subject of extensive research. This article synthesizes findings from diverse sources to provide a comprehensive overview of TCP's biological activity, including case studies and data tables.

Chemical Structure and Types

This compound is a mixture of isomers derived from cresol. The most notable isomers include:

- Tri-o-cresyl phosphate (TOCP)

- Tri-m-cresyl phosphate (TMCP)

- Tri-p-cresyl phosphate (TPCP)

Each isomer exhibits different biological activities and toxicological profiles.

Metabolism and Toxicity

TCP is metabolized in vivo to produce neurotoxic metabolites, particularly cresyl saligenin phosphate (CBDP), which acts as a potent inhibitor of acetylcholinesterase (AChE) and other esterases. This inhibition can lead to neurodegenerative conditions, including organophosphate-induced delayed neuropathy (OPIDN).

Key Findings:

- Acute Exposure Effects : Symptoms following acute exposure to TOCP include nausea, vomiting, diarrhea, and abdominal pain. Long-term exposure can result in significant motor coordination deficits and sensory dysfunctions .

- Metabolic Activation : TCP undergoes metabolic activation that enhances its neurotoxicity, primarily through the formation of CBDP .

Case Studies

- Aerotoxic Syndrome in Aviation : A study highlighted the exposure of airline passengers to TOCP due to contaminated cabin air from jet engine lubricants. Six out of twelve tested passengers had detectable levels of phosphorylated butyrylcholinesterase, indicating low-level exposure without immediate toxic symptoms .

- Historical Context : The toxicity of TOCP was first recognized during Prohibition when thousands developed paralysis after consuming "Jamaica ginger" adulterated with TCP. This incident led to the identification of TOCP as a neurotoxin .

Biological Activity Data

The following table summarizes various studies on the biological effects of TCP and its isomers:

Environmental and Health Impacts

TCP's environmental persistence raises concerns regarding its bioaccumulation and potential health risks. Studies have shown that TCP can contaminate water sources and affect aquatic life significantly. For instance, toxicity assessments indicate that TCP poses risks to both freshwater invertebrates and fish populations .

Q & A

Q. What are the primary neurotoxic mechanisms of tricresyl phosphate (TCP), and how can they be evaluated in experimental models?

TCP induces delayed neurotoxicity (OPIDN) through inhibition of neuropathy target esterase (NTE), leading to axonal degeneration. Experimental evaluation requires:

- Isomer-specific analysis : Commercial TCP mixtures contain neurotoxic mono-ortho and di-ortho cresyl phosphate isomers, which are more potent than tri-o-cresyl phosphate (TOCP) .

- Animal models : Hens are the gold standard for OPIDN studies due to their metabolic similarity to humans. Dose-response studies should use pure isomers (e.g., TOCP) and technical-grade TCP to compare neurotoxic thresholds .

- Biomarker assays : Measure NTE inhibition in brain tissues and plasma cholinesterase activity to distinguish neurotoxic effects from acute cholinergic toxicity .

Q. What are the best practices for handling and storing TCP in laboratory settings?

- Reactivity precautions : Avoid contact with reducing agents (e.g., lithium, aluminum) and oxidizers (e.g., chlorates, peroxides) to prevent phosphine gas formation or exothermic reactions .

- Storage : Use airtight containers in cool, ventilated areas. Monitor for leaks using gas detectors if phosphine formation is a risk .

- Ventilation : Local exhaust ventilation is critical for mist or aerosolized TCP (e.g., lubricant studies) to limit inhalation exposure .

Q. How can researchers differentiate acute vs. chronic TCP exposure effects in toxicological studies?

- Acute exposure : Focus on cholinesterase inhibition (plasma and erythrocyte assays) and respiratory irritation (histopathology of lung tissues) .

- Chronic exposure : Prioritize neurobehavioral assessments (e.g., gait analysis, motor function tests) and histopathological examination of peripheral nerves and testes (TCP causes reproductive toxicity in animals) .

Advanced Research Questions

Q. How can conflicting data on TCP inhalation toxicity be resolved in occupational exposure studies?

Contradictions arise from differences in isomer composition, exposure duration, and aerosol particle size. Methodological solutions include:

- Dosimetry adjustments : Normalize exposure levels to ortho-isomer content (e.g., <0.2% tri-o-cresyl phosphate in modern TCP mixtures) .

- Particle size analysis : Use cascade impactors to characterize aerosolized TCP mists, as smaller particles (<5 µm) penetrate deeper into airways .

- Longitudinal biomarkers : Track urinary cresyl metabolites (e.g., o-cresol) and neurofilament light chain (NfL) in serum to correlate exposure with subclinical neurotoxicity .

Q. What experimental designs are recommended for assessing TCP’s environmental persistence and ecotoxicological risks?

- Degradation studies : Use HPLC-MS to monitor TCP hydrolysis rates under varying pH and UV conditions. TCP is stable in neutral water but degrades in alkaline environments .

- Ecotoxicology models :

- Aquatic : Daphnia magna acute toxicity tests (LC50) and zebrafish developmental assays .

- Terrestrial : Earthworm avoidance behavior and soil microbial diversity analysis .

Q. How does isomer composition influence TCP’s antiwear properties in lubricant formulations?

- Chromatographic purification : Use preparative thin-layer chromatography (TLC) to isolate specific isomers (e.g., para-cresyl phosphate) from commercial mixtures .

- Tribological testing : Evaluate antiwear performance using a four-ball wear tester. Acid phosphate impurities, not TCP itself, enhance lubricant efficacy .

- Quality control : Implement GC-MS to quantify ortho-isomer content, as higher levels (>1%) reduce lubricant stability and increase neurotoxic risk .

Q. What are the challenges in designing epidemiological studies for TCP-exposed populations?

- Exposure misclassification : Many industrial TCP products since the 1990s contain <0.07% tri-o-cresyl phosphate, complicating historical dose reconstructions .

- Confounding factors : Control for co-exposure to other organophosphates (e.g., TCEP, TDCPP) in aviation or manufacturing workers .

- Sensitive endpoints : Use electrophysiological tests (e.g., nerve conduction velocity) and sperm quality metrics to detect subclinical effects .

Methodological Challenges and Solutions

Q. How can researchers ensure consistency in TCP sourcing for reproducible studies?

- Certification : Request certificates of analysis (CoA) from suppliers detailing ortho-isomer content and impurity profiles (e.g., acid phosphates) .

- In-house verification : Use NMR or LC-MS to confirm isomer ratios and compare against standards like HG/T 2689-2005 .

Q. What analytical techniques are optimal for quantifying TCP metabolites in biological samples?

Q. How can computational models improve TCP exposure risk assessments in occupational settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.